5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-aminedihydrochloride
Description
Chemical Structure and Properties
The compound 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride (CAS: 203.71, Molecular Formula: C₈H₁₁Cl₂N₄) is a pyrazolo[1,5-a]pyrimidine derivative with methyl groups at positions 5 and 7 and an amine group at position 3, stabilized as a dihydrochloride salt. This salt form enhances its solubility in polar solvents and stability under physiological conditions .
Synthesis The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves condensation reactions. For example, hydrazone intermediates (e.g., compound 6) react with acetylacetone to yield substituted pyrazolo[1,5-a]pyrimidines. Structural analysis via 2D ¹H-NMR confirms the nonquinoidal tautomeric form of related compounds (e.g., 7), ruling out alternative tautomers .
Properties
Molecular Formula |
C8H12Cl2N4 |
|---|---|
Molecular Weight |
235.11 g/mol |
IUPAC Name |
5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H10N4.2ClH/c1-5-3-6(2)12-8(11-5)7(9)4-10-12;;/h3-4H,9H2,1-2H3;2*1H |
InChI Key |
QVUPYHYNGDZVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)N)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride typically involves the cyclocondensation of β-enaminones with NH-5-aminopyrazoles. This reaction is often carried out under mild conditions, making it efficient and straightforward . Another method involves the cyclocondensation reaction of 5-amino-3-hetarylpyrazole with malonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity and quality for various applications.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Substitution: Electrophilic substitution reactions are common, especially with halogens and nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophilic reagents like halogens. Reaction conditions vary but often involve mild temperatures and solvents like ethanol or acetonitrile.
Major Products
Scientific Research Applications
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
3-(4-Hydroxyphenylazo)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-one (Compound 8)
- Structure : Features an azo (-N=N-) group and a 4-hydroxyphenyl substituent at position 3, with methyl groups at 5 and 5.
- Tautomerism: Unlike the target compound, 8 was studied for tautomeric behavior but confirmed to exist solely in a nonquinoidal form .
7-Amino-3-(4-hydroxyphenylazo)-pyrazolo[1,5-a]pyrimidin-2-one (Compound 12)
- Structure: Contains an amino group at position 7 and an azo-linked hydroxyphenyl group at position 3.
- Reactivity: The amino group at position 7 may enhance nucleophilic reactivity compared to methyl-substituted derivatives.
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine Hydrochloride (Enamine Ltd Catalog)
Table 1. Structural and Functional Comparison
Research Findings and Implications
- Tautomeric Stability : The absence of tautomerism in the target compound and 8 contrasts with other heterocycles (e.g., pyrimidones), which often exhibit dynamic tautomeric equilibria. This stability is critical for predictable reactivity in synthesis .
- Salt Effects : Dihydrochloride salts generally offer superior aqueous solubility compared to hydrochloride or free-base forms, making them preferable for in vitro assays .
- Substituent Influence: Methyl groups at 5 and 7 positions likely sterically hinder interactions at the pyrimidine ring, whereas amino or azo groups enable hydrogen bonding or π-π stacking in target binding.
Biological Activity
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride (CAS No. 2727073-67-6) is a heterocyclic compound recognized for its potential biological activities. This compound features a fused pyrazole and pyrimidine ring system, which contributes to its unique pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C8H12Cl2N4 |
| Molecular Weight | 235.1 g/mol |
| CAS Number | 2727073-67-6 |
| Purity | ≥95% |
The biological activity of 5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt critical biochemical pathways associated with various diseases, particularly in cancer therapy.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in nucleotide metabolism.
- Receptor Interaction : It has shown potential in modulating receptor activity related to cellular signaling pathways.
Biological Activity and Therapeutic Applications
Research has indicated that 5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride exhibits various biological activities:
- Anticancer Activity : Studies have highlighted its potential as an anticancer agent by inhibiting specific kinases involved in tumor growth and proliferation.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Study on Anticancer Activity : A recent study evaluated the efficacy of 5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent .
- Inflammation Model Study : In an animal model of inflammation, administration of this compound resulted in decreased levels of inflammatory markers (e.g., TNF-alpha and IL-6), supporting its role as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
The biological activity of 5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride can be compared with similar compounds to highlight its unique properties:
| Compound | Biological Activity | Notes |
|---|---|---|
| 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine | Moderate anticancer effects | Less potent than the 3-amino derivative |
| Isoxazolo[5,4-b]pyridin-3-amine | Antimicrobial activity | Different mechanism of action |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
